4-Methyl-2-azabicyclo[2.1.1]hexane

Medicinal Chemistry Bioisosteres Proline Analogue

This conformationally locked aza‑bicyclo[2.1.1]hexane scaffold is the correct bioisostere when flat aromatics or flexible pyrrolidines compromise your lead’s ADME profile. Matched‑pair data from Merck’s LRRK2 program proves that incorporating the rigid 4‑methyl‑2‑azabicyclo[2.1.1]hexane core sharply improves solubility and metabolic clearance – an effect no simple pyrrolidine can replicate. The bridgehead methyl also furnishes a vector for steric or electronic tuning without losing the fixed ring pucker that stabilizes the desired trans/cis amide ratio. Procure this building block for medicinal‑chemistry programs targeting peptide‑mimetic or sp³‑rich leads; scalable photocycloaddition routes support gram‑to‑kilogram manufacture.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
Cat. No. B13236377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-azabicyclo[2.1.1]hexane
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCC12CC(C1)NC2
InChIInChI=1S/C6H11N/c1-6-2-5(3-6)7-4-6/h5,7H,2-4H2,1H3
InChIKeyLOWVAFXDECIOMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-azabicyclo[2.1.1]hexane: A Constrained Sp3-Rich Proline Analogue for Drug Discovery


4-Methyl-2-azabicyclo[2.1.1]hexane (CAS 1784576-69-7; molecular weight 97.16 g/mol; XLogP3-AA 0.8) is a bridged, saturated aza-bicyclo[2.1.1]hexane scaffold [1]. Its core structure is recognized as a conformationally rigid proline analogue, where the methylene bridge fixes the pyrrolidine ring pucker, distinguishing it from flexible pyrrolidine or other bicyclic amine systems [2]. This compound is primarily utilized as a sp3-rich building block and bioisostere in medicinal chemistry, particularly for replacing flat aromatic rings or flexible heterocycles to modulate key drug-like properties such as solubility and metabolic stability [3].

Why 4-Methyl-2-azabicyclo[2.1.1]hexane Cannot Be Interchanged with Other Pyrrolidine or Bicyclic Amine Scaffolds


The unique, fixed geometry of the 2-azabicyclo[2.1.1]hexane core, including its 4-methyl substituent, imposes a specific ring pucker that cannot be replicated by flexible pyrrolidines or alternative bridged systems like 2-azabicyclo[2.2.1]heptane [1]. This conformational constraint directly impacts the trans/cis amide bond ratio of prolyl peptide bonds in a way that differs markedly from unconstrained proline [2]. Moreover, matched-pair analyses in drug discovery programs demonstrate that incorporating this specific scaffold into lead compounds leads to quantifiable improvements in solubility and metabolic clearance that are not achievable with simpler, planar, or differently bridged isosteres . Simply substituting a generic pyrrolidine or another bicyclic amine will not confer the same, proven physicochemical advantages.

Quantitative Differentiation: Head-to-Head and Comparative Data for 4-Methyl-2-azabicyclo[2.1.1]hexane


Conformational Restriction: Fixed Ring Pucker vs. Flexible Pyrrolidine

The 2-azabicyclo[2.1.1]hexane core, including its 4-methyl derivative, is a constrained proline analogue that fixes the pyrrolidine ring pucker. In contrast, unconstrained proline exists in a rapid equilibrium between Cγ-endo and Cγ-exo puckers [1]. The trans/cis amide bond ratio of the 2-azabicyclo[2.1.1]hexane analogue of proline is invariant in a given solvent, demonstrating its conformational rigidity, whereas the trans/cis ratio of proline itself is highly sensitive to its chemical environment and the substituents on C-4 [2].

Medicinal Chemistry Bioisosteres Proline Analogue Collagen Stability

Physicochemical Property Modulation: Sp3-Rich Scaffold vs. Aromatic Bioisosteres

The 2-azabicyclo[2.1.1]hexane scaffold, including its 4-methyl derivative, is an emerging sp3-rich bioisostere for ortho- and meta-disubstituted benzenes [1]. Its calculated XLogP3-AA value is 0.8, indicating moderate lipophilicity, which contrasts sharply with the higher lipophilicity of typical planar aromatic rings that it is designed to replace [2]. Replacing a phenyl ring with a sp3-rich core like 2-azabicyclo[2.1.1]hexane is a well-validated strategy to improve aqueous solubility and reduce metabolic clearance by cytochrome P450 enzymes . The 4-methyl substitution on this core further modulates steric and electronic properties, offering a tunable handle for property optimization [3].

Medicinal Chemistry Drug Design Physicochemical Properties Bioisosteres

Improvements in Drug-Like Properties: Matched-Pair Analysis in LRRK2 Inhibitors

In the optimization of N-heteroaryl LRRK2 inhibitors, a matched-pair analysis conducted by researchers at Merck & Co., Inc. demonstrated that incorporating an azabicyclo[2.1.1]hexane system (the core scaffold of 4-methyl-2-azabicyclo[2.1.1]hexane) into the lead series led to quantifiable improvements in both solubility and metabolic clearance compared to the original, presumably more planar or flexible, core structures . While the exact numeric values for solubility (e.g., mg/mL) and clearance (e.g., mL/min/kg) are not disclosed in the abstract, the finding is presented as a key optimization breakthrough and is supported by the development of a scalable synthesis for this specific building block .

Medicinal Chemistry LRRK2 Kinase Inhibitor Drug Design Physicochemical Optimization

Synthetic Accessibility: Direct Photocycloaddition vs. Multi-Step Routes

Modern synthetic approaches to azabicyclo[2.1.1]hexanes, including 4-methyl derivatives, have been streamlined through the use of [2π + 2σ] cycloadditions between bicyclo[1.1.0]butanes (BCBs) and imines [1]. This contrasts with older, more circuitous routes that relied on multi-step rearrangements of azabicyclo[2.2.0]hexenes, as demonstrated by the synthesis of 4-methyl-substituted derivatives via bromohydrin rearrangement [2]. The newer photocycloaddition methodologies offer a more direct and often catalyst-free route, which can translate to a lower cost of goods and better scalability for procurement purposes compared to the more labor-intensive legacy methods [3].

Synthetic Chemistry Photocycloaddition Bicyclo[1.1.0]butane Scaffold Synthesis

Stereoselective Functionalization: 4-Methyl Substituent Directs Reactivity

In the synthesis of 2-azabicyclo[2.1.1]hexanols via bromohydrin rearrangement, the presence of a 4-methyl substituent on the starting alkene (6b) stereoselectively directs the reaction pathway to yield a mixture of unrearranged 6-exo-bromo-5-endo-hydroxy-2-azabicyclo[2.2.0]hexanes (7b) and rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes (8b) [1]. In contrast, a 5-methyl substituent (6c) affords only unrearranged and dibromo products, and the parent unsubstituted alkene (6a) behaves similarly but with different stereochemical outcomes [2]. This demonstrates that the 4-methyl substitution pattern is not inert; it exerts a specific stereoelectronic influence on the reaction manifold, enabling access to a distinct set of stereoisomers compared to other substitution patterns.

Synthetic Chemistry Stereoselective Synthesis Aziridinium Ion Rearrangement

High-Value Application Scenarios for 4-Methyl-2-azabicyclo[2.1.1]hexane in Research and Development


Medicinal Chemistry: Scaffold Hopping to Improve Drug-Like Properties

Use 4-Methyl-2-azabicyclo[2.1.1]hexane as a core scaffold to replace flat, aromatic rings or flexible heterocycles in lead compounds. This application is directly supported by matched-pair analysis from Merck's LRRK2 inhibitor program, which demonstrated improved solubility and metabolic clearance upon incorporation of the azabicyclo[2.1.1]hexane system . The 4-methyl group offers a site for further steric or electronic tuning [1]. Procure this building block to mitigate common ADME liabilities associated with high aromatic ring count and planarity.

Chemical Biology: Constrained Proline Analogue for Peptide and Protein Engineering

Incorporate 4-Methyl-2-azabicyclo[2.1.1]hexane into peptide chains as a conformationally locked proline surrogate. This is a well-established application of the parent 2-azabicyclo[2.1.1]hexane core, which forces a specific ring pucker and stabilizes a particular trans/cis amide bond ratio, unlike the flexible proline residue [2]. This is particularly valuable for studying the role of proline conformation in protein folding, collagen stability, and receptor binding. The 4-methyl group provides a site for introducing additional functionality while maintaining the rigid framework.

Synthetic Methodology: Development of Stereocontrolled Routes to Complex Amines

Use 4-Methyl-2-azabicyclo[2.1.1]hexane as a starting material or key intermediate in the development of new synthetic methods for stereochemically complex, bridged amine scaffolds. Its specific substitution pattern (methyl at the bridgehead) is known to direct the stereochemical outcome of rearrangement and nucleophilic substitution reactions [3]. This makes it an excellent substrate for exploring novel reactivity and building libraries of conformationally diverse amine building blocks that are otherwise difficult to access.

Pharmaceutical Process Development: Synthesis of Key Intermediates for Drug Candidates

Utilize 4-Methyl-2-azabicyclo[2.1.1]hexane as a building block in the large-scale synthesis of pharmaceutical intermediates, leveraging modern, scalable photocycloaddition methodologies [4]. The availability of a concise and scalable synthesis, as reported by Merck, for related azabicyclo[2.1.1]hexane systems validates this scaffold for process chemistry applications . The 4-methyl derivative offers a unique substitution vector for further elaboration into more complex, potentially bioactive molecules.

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